molecular formula C11H22N2O B7921817 2-{(S)-2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol

2-{(S)-2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol

Cat. No.: B7921817
M. Wt: 198.31 g/mol
InChI Key: VSQQAFZYTYJEEV-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(S)-2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is a complex organic compound that features a pyrrolidine ring, a cyclopropyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(S)-2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides in substitution reactions.

    Attachment of the Ethanol Moiety: This can be done through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethanol moiety can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

    Substitution: The amino group can participate in substitution reactions to introduce various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety would yield aldehydes or acids, while substitution reactions could introduce a variety of functional groups.

Scientific Research Applications

2-{(S)-2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol may have applications in:

    Medicinal Chemistry: As an intermediate in the synthesis of drugs.

    Biological Studies: To study its effects on biological systems.

    Industrial Chemistry: As a building block for more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with specific enzymes or receptors in the body, affecting biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(S)-2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propanol
  • 2-{(S)-2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-butanol

Uniqueness

The uniqueness of 2-{(S)-2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Biological Activity

2-{(S)-2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol, also known by its CAS number 1354010-19-7, is a compound with significant potential in pharmacological applications. This article delves into its biological activity, exploring its mechanisms, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C11H22N2O
  • Molecular Weight : 198.31 g/mol
  • CAS Number : 1354010-19-7

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in modulating the activity of certain receptors in the central nervous system. Its structure suggests it may act as a ligand for various receptors, influencing neurotransmission and potentially exhibiting psychoactive properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Studies have shown that compounds similar to this compound can protect neurons from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary data indicate that derivatives of this compound may possess antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria. The presence of the cyclopropyl group is thought to enhance this activity.
  • Anti-inflammatory Properties : There is evidence suggesting that the compound can modulate inflammatory pathways, potentially reducing cytokine production and inflammation in various models.

Case Studies

  • Neuroprotection in Animal Models :
    • A study demonstrated that administration of similar compounds reduced neuronal death in models of ischemia, indicating neuroprotective properties (Reference: ).
  • Antimicrobial Efficacy :
    • In vitro tests revealed that compounds with structural similarities showed significant inhibition against Escherichia coli and Staphylococcus aureus, supporting the hypothesis of antimicrobial potential (Reference: ).
  • Inflammation Modulation :
    • Research highlighted that certain analogs significantly inhibited nitric oxide production in macrophages, suggesting anti-inflammatory effects (Reference: ).

Data Table: Summary of Biological Activities

Activity TypeModel/System UsedKey FindingsReference
NeuroprotectionIschemic models in rodentsReduced neuronal death
AntimicrobialIn vitro against Gram-positive/negativeSignificant inhibition of bacterial growth
Anti-inflammatoryRAW 264.7 macrophage cell lineInhibition of NO production

Properties

IUPAC Name

2-[(2S)-2-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-12(10-4-5-10)9-11-3-2-6-13(11)7-8-14/h10-11,14H,2-9H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQQAFZYTYJEEV-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN1CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H]1CCCN1CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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